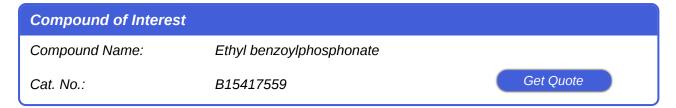


A Comprehensive Guide to the Spectroscopic **Profile of Diethyl Benzylphosphonate**

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For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Diethyl Benzylphosphonate, a compound of significant interest in organic synthesis and medicinal chemistry. Due to the potential ambiguity with the name "Ethyl benzoylphosphonate," this document focuses on the well-characterized Diethyl Benzylphosphonate, presenting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties. The information herein is intended to serve as a crucial reference for researchers engaged in the synthesis, characterization, and application of this and related organophosphorus compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy for Diethyl Benzylphosphonate.

Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.39–7.14	m	5H (Ar-H)	
3.94	dq	J(H,P) = 7.9, J(H,H) = 7.0	4H (OCH2CH3)
3.21	d	J(H,P) = 21.6	2H (PCH ₂)
1.16	t	J(H,H) = 7.0	6H (OCH ₂ CH ₃)

Solvent: DMSO-d₆; Spectrometer Frequency: 400

MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data of Diethyl

Benzylphosphonate

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
132.3	d, J(C,P) = 9.0	Ar-C (quaternary)
129.7	d, J(C,P) = 6.6	Ar-CH
128.2	d, J(C,P) = 3.0	Ar-CH
126.4	d, J(C,P) = 3.4	Ar-CH
61.3	d, J(C,P) = 6.5	OCH ₂ CH ₃
32.3	d, J(C,P) = 135.1	PCH ₂
16.1	d, J(C,P) = 5.8	OCH ₂ CH ₃

Solvent: DMSO-d₆;

Spectrometer Frequency: 101

MHz[1][2]





Table 3: 31P NMR Spectroscopic Data of Diethyl

Benzylphosphonate

Chemical Shift (δ) ppm

26.5

Solvent: DMSO-d₆; Spectrometer Frequency: 162 MHz[1][2]

Table 4: Key IR Absorption Bands for Diethyl

Benzylphosphonate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H Stretch
~2980-2850	Strong	Aliphatic C-H Stretch
~1250	Strong	P=O Stretch
~1050-1020	Strong	P-O-C Stretch
~700-750	Strong	C-H Out-of-plane Bend (Aromatic)

Note: The IR data is a compilation of typical values for benzylphosphonates.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of Diethyl Benzylphosphonate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]



- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.
- ³¹P NMR Acquisition: Phosphorus-31 NMR spectra are recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[1]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like Diethyl Benzylphosphonate, a thin film is
 prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3]
 Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of
 the neat liquid is placed directly on the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While a specific UV-Vis spectrum for Diethyl Benzylphosphonate is not readily available, the presence of the benzene ring suggests characteristic absorptions in the UV region.

- Expected Absorption: The benzoyl moiety is expected to exhibit two primary absorption bands: a strong E2-band (π → π*) around 230 nm and a weaker B-band (benzenoid) around 270-280 nm.
- Sample Preparation: A dilute solution of Diethyl Benzylphosphonate is prepared in a UVtransparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure

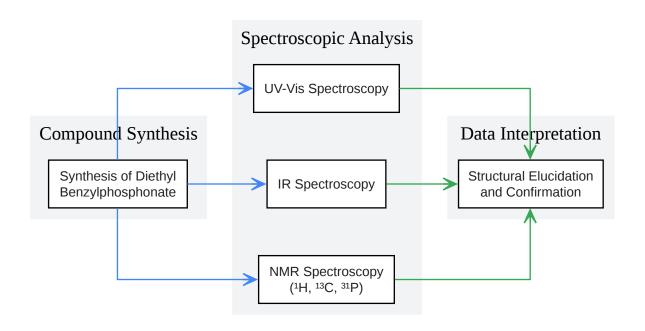


the absorbance falls within the linear range of the instrument (typically below 1.5 AU).

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
- Data Acquisition: The instrument is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Diethyl Benzylphosphonate.



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Caption: General workflow for the synthesis and spectroscopic characterization of Diethyl Benzylphosphonate.

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